tert-Butyl 4-(2-aminoethyl)azepane-1-carboxylate
Overview
Description
tert-Butyl 4-(2-aminoethyl)azepane-1-carboxylate: is a chemical compound with the molecular formula C13H26N2O2. It is a derivative of azepane, a seven-membered heterocyclic compound containing nitrogen. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(2-aminoethyl)azepane-1-carboxylate typically involves the reaction of azepane with tert-butyl chloroformate and 2-aminoethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps are as follows:
Protection of the amine group: The amine group of azepane is protected using tert-butyl chloroformate to form tert-butyl azepane-1-carboxylate.
Introduction of the aminoethyl group: The protected azepane is then reacted with 2-aminoethanol under basic conditions to introduce the aminoethyl group, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 4-(2-aminoethyl)azepane-1-carboxylate can undergo oxidation reactions, where the aminoethyl group is oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form various reduced derivatives, depending on the reducing agents used.
Substitution: this compound can undergo substitution reactions, where the tert-butyl group or the aminoethyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents for substitution reactions include alkyl halides and acyl chlorides.
Major Products Formed:
Oxidation: Oxo derivatives of this compound.
Reduction: Reduced derivatives with modified functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
Chemistry: tert-Butyl 4-(2-aminoethyl)azepane-1-carboxylate is used as a building block in organic synthesis. It is employed in the synthesis of various complex molecules and as a precursor for the preparation of other heterocyclic compounds.
Biology: In biological research, this compound is used to study the effects of azepane derivatives on biological systems. It is also used in the development of new biochemical assays and as a tool for investigating enzyme-substrate interactions.
Medicine: this compound has potential applications in medicinal chemistry. It is explored for its potential as a drug candidate or as a scaffold for the development of new therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(2-aminoethyl)azepane-1-carboxylate involves its interaction with specific molecular targets in biological systems. The aminoethyl group allows the compound to interact with enzymes and receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- tert-Butyl 4-(2-bromoethyl)azepane-1-carboxylate
- tert-Butyl 4-(2-hydroxyethyl)azepane-1-carboxylate
- tert-Butyl 4-(2-methoxyethyl)azepane-1-carboxylate
Comparison: tert-Butyl 4-(2-aminoethyl)azepane-1-carboxylate is unique due to the presence of the aminoethyl group, which imparts specific reactivity and biological activity. Compared to its analogs, such as tert-Butyl 4-(2-bromoethyl)azepane-1-carboxylate, the aminoethyl derivative is more versatile in terms of chemical modifications and biological interactions. The presence of the amino group allows for further functionalization and derivatization, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
tert-butyl 4-(2-aminoethyl)azepane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O2/c1-13(2,3)17-12(16)15-9-4-5-11(6-8-14)7-10-15/h11H,4-10,14H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIWAXOBIGFPKSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(CC1)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1205748-73-7 | |
Record name | tert-butyl 4-(2-aminoethyl)azepane-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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